N-[2-(morpholin-4-yl)ethyl]-4-(propanoylamino)benzamide
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Overview
Description
N-[2-(MORPHOLIN-4-YL)ETHYL]-4-PROPANAMIDOBENZAMIDE is a compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(MORPHOLIN-4-YL)ETHYL]-4-PROPANAMIDOBENZAMIDE typically involves the reaction of 4-propanamidobenzoyl chloride with 2-(morpholin-4-yl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(MORPHOLIN-4-YL)ETHYL]-4-PROPANAMIDOBENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Corresponding amines from the reduction of the amide group.
Substitution: Halogenated or nitrated derivatives of the benzamide moiety.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(MORPHOLIN-4-YL)ETHYL]-4-PROPANAMIDOBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can act as a ligand, binding to the active site of enzymes and modulating their activity. Additionally, the benzamide moiety can interact with protein targets, influencing their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-[2-(MORPHOLIN-4-YL)ETHYL]ANILINE: Similar structure but lacks the propanamide group.
N-ETHYL-2-MORPHOLIN-4-YLETHANAMINE: Contains an ethyl group instead of the benzamide moiety.
N-(4-METHOXYPHENYL)-2-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}ACETAMIDE: Contains a methoxyphenyl group instead of the propanamide group.
Uniqueness
N-[2-(MORPHOLIN-4-YL)ETHYL]-4-PROPANAMIDOBENZAMIDE is unique due to the presence of both the morpholine ring and the propanamide group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H23N3O3 |
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Molecular Weight |
305.37 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4-(propanoylamino)benzamide |
InChI |
InChI=1S/C16H23N3O3/c1-2-15(20)18-14-5-3-13(4-6-14)16(21)17-7-8-19-9-11-22-12-10-19/h3-6H,2,7-12H2,1H3,(H,17,21)(H,18,20) |
InChI Key |
BZMCEEUTADAQME-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NCCN2CCOCC2 |
Origin of Product |
United States |
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